molecular formula C11H8N4O B2982989 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one CAS No. 34102-81-3

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B2982989
CAS No.: 34102-81-3
M. Wt: 212.212
InChI Key: ACUIPZKNCVNUTM-UHFFFAOYSA-N
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Description

7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS: 34102-81-3) is a fused heterocyclic compound with a molecular formula of C₁₂H₁₁N₅OS . This triazolopyrimidine derivative features a phenyl substituent at the 7-position and a ketone group at the 5-position of the pyrimidine ring. Its structure combines the pharmacophoric features of both triazole and pyrimidine moieties, making it a versatile scaffold in medicinal chemistry and materials science. The compound is commercially available in high-purity forms (up to 99.999%) and is utilized in drug discovery, agrochemical research, and coordination chemistry .

Properties

IUPAC Name

7-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIPZKNCVNUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound. These derivatives often exhibit different biological activities and can be used for further research and development .

Scientific Research Applications

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells. This can result in various physiological effects, including vasodilation and anti-inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Properties/Applications Reference
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-phenyl, 5-ketone Anticancer, herbicide intermediates, metal ligands
5-Amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine 5-amino, 7-phenyl Synthetic intermediate for carboxylate esters
7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine 7-chloro, 5-phenyl Precursor for nucleophilic substitution
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7-one) 5-chloromethyl, 2-(4-methoxyphenyl) Electrochemically active drug candidate
5,7-Di(hetero)aryl-substituted-triazolo[1,5-a]pyrimidines Dual aryl groups at C5 and C7 Anticoagulant activity, SNH methodology
7-Oxo-5-phenyl-triazolo[1,5-a]pyrimidine (HftpO) 7-oxo, 5-phenyl Antiparallel coordination in metal complexes
5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolo[1,5-a]pyrimidin-7-amine 5-methyl, 7-amine with trifluoromethyl phenyl Potential agrochemical applications

Physicochemical Properties

  • Solubility: The 5-ketone group in 7-phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one reduces aqueous solubility compared to amino-substituted analogs (e.g., 7-amino-6-methyl derivatives) .
  • Thermal Stability : Chloro and bromo derivatives (e.g., 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine) exhibit higher melting points (146–148°C) due to stronger intermolecular halogen bonding .

Biological Activity

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential and mechanisms of action.

  • Chemical Formula : C11H8N4O
  • Molecular Weight : 212.21 g/mol
  • CAS Number : 34102-81-3

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.060Inhibition of tubulin assembly
A5490.043Potent antiproliferative activity
HT290.038Inhibition of cell migration and apoptosis
MDA-MB-2310.430Reduced activity compared to other cell lines

These findings indicate that this compound exhibits significant potency against cancer cells, particularly through mechanisms involving tubulin inhibition and apoptosis induction .

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Tubulin Assembly Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism is particularly effective in cancer cells that are highly dependent on rapid cell division .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. This is evidenced by DNA fragmentation and activation of apoptotic pathways .
  • Target Selectivity : The compound exhibits selective activity against certain cancer types, indicating potential for targeted therapy applications .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines:

  • HeLa Cells : The compound showed an IC50 value of 60 nM, demonstrating high potency.
  • A549 and HT29 Cells : The compound exhibited IC50 values of 43 nM and 38 nM respectively, indicating strong antiproliferative effects.

These results suggest a promising avenue for further research into the use of this compound as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclocondensation reactions using catalysts like tetramethyldiaminophosphine (TMDP) in ethanol/water (1:1 v/v) solvent systems. Reaction progress is monitored by TLC, and purity is confirmed via melting point analysis and NMR spectroscopy (¹H and ¹³C). For example, ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolopyrimidine-6-carboxylate was synthesized using TMDP, yielding 92% under optimized conditions .

Q. What spectroscopic techniques are most reliable for characterizing triazolopyrimidine derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~165 ppm) .
  • TLC : Monitors reaction progress using silica gel plates with UV detection .
  • Microanalysis : Validates elemental composition (C, H, N) with a Perkin-Elmer 240-B analyzer .

Q. How can researchers ensure reproducibility in triazolopyrimidine synthesis?

  • Methodology :

  • Use standardized catalysts (e.g., TMDP over piperidine due to safety and availability ).
  • Control solvent ratios (ethanol/water 1:1 v/v) and reaction temperatures (80–100°C) .
  • Validate intermediates via melting point consistency (±2°C deviation) .

Advanced Research Questions

Q. How to address contradictions in catalytic efficiency between TMDP and other catalysts in triazolopyrimidine synthesis?

  • Methodology : TMDP is preferred over piperidine due to higher catalytic activity (yields >90% vs. 70–80%) and reduced regulatory hurdles (piperidine is restricted in some regions as a precursor for illicit drugs). Comparative studies using kinetic analysis (e.g., reaction rate constants) and safety assessments (LD₅₀ values) can resolve discrepancies .

Q. What strategies confirm the tautomeric forms of triazolopyrimidines in solid-state vs. solution?

  • Methodology :

  • X-ray crystallography : Resolves solid-state tautomers (e.g., 4,7-phenanthrolinium perchlorate cocrystal analysis ).
  • Solution NMR : Detects dynamic tautomerism via temperature-dependent chemical shifts .

Q. How to design experiments to evaluate the bioactivity of triazolopyrimidine derivatives against specific enzyme targets?

  • Methodology :

  • Molecular docking : Predict binding affinity to targets (e.g., kinases, proteases) using software like AutoDock .
  • In vitro assays : Test inhibitory activity (IC₅₀) via fluorescence-based enzymatic assays (e.g., HSV-1 thymidine kinase inhibition ).
  • SAR studies : Modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure with activity .

Q. How can computational methods resolve ambiguities in reaction mechanisms for triazolopyrimidine formation?

  • Methodology :

  • DFT calculations : Model transition states and intermediates (e.g., cyclocondensation steps).
  • Kinetic isotope effects : Validate proposed mechanisms using deuterated reagents .

Q. What purification challenges arise in triazolopyrimidine synthesis, and how are they mitigated?

  • Methodology :

  • Recrystallization : Use methanol or ethanol/water mixtures to isolate high-purity crystals (e.g., 573 K melting point confirmation ).
  • Column chromatography : Separate regioisomers using silica gel with gradient elution (hexane/ethyl acetate) .

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